

# The Influence of Carbon Content on Martensitic Transformation: A Technical Guide

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## Compound of Interest

Compound Name: Martensite

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Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

Martensitic transformation is a fundamental process in materials science, particularly in steels, that allows for the attainment of high strength and hardness. This transformation is diffusionless and driven by rapid cooling from an austenitic phase. The carbon content within the steel is the most critical factor governing the characteristics of this transformation and the final properties of the **martensite**. This guide provides an in-depth analysis of the role of carbon, detailing its effects on transformation temperatures, kinetics, morphology, and mechanical properties. It also outlines the standard experimental protocols for characterizing these phenomena and discusses the relevance of martensitic steels in specialized fields, including the manufacturing of medical devices.

## The Role of Carbon in Martensitic Transformation Kinetics and Thermodynamics

Carbon, as an interstitial alloying element in steel, has a profound impact on the stability of the parent austenite phase and, consequently, on the thermodynamics and kinetics of the martensitic transformation.

## Transformation Temperatures: Martensite Start ( $M_s$ ) and Finish ( $M_{f\text{ or }M_{2.3}F}$ )

The presence of carbon in solid solution stabilizes the austenite lattice, thereby lowering the energy required for the transformation to **martensite** to initiate. This results in a decrease in both the **martensite** start ( $M_s$ ) and **martensite** finish ( $M_{f50}$ ) temperatures with increasing carbon content.[1] This relationship is critical for heat treatment processes, as it dictates the cooling requirements to achieve a fully martensitic structure. The increasing carbon content also expands the temperature range between  $M_s$  and  $M_{f50}$ . [1]

Numerous empirical equations have been developed to predict the  $M_s$  temperature based on the chemical composition of the steel. One of the classic linear models is presented below:

- Andrews (1965):  $M_s (^{\circ}\text{C}) = 539 - 423(\text{C}) - 30.4(\text{Mn}) - 17.7(\text{Ni}) - 12.1(\text{Cr}) - 7.5(\text{Mo})$

Where the concentrations of the elements are in weight percent. As evident from the formula, carbon has the most significant depressive effect on  $M_s$ .

## Thermodynamic Driving Force

The martensitic transformation is only possible when there is a sufficient thermodynamic driving force, which is the difference in Gibbs free energy between the parent austenite and the resulting **martensite**. [2] An increase in carbon content necessitates a larger driving force to initiate the transformation. [3] This is because carbon strengthens the austenite lattice, making it more resistant to the shear deformation required for the transformation. To achieve this greater driving force, the steel must be cooled to a lower temperature, which is consistent with the observed decrease in  $M_s$ . [2]

## Athermal Kinetics and the Koistinen-Marburger Equation

The martensitic transformation in plain carbon steels is considered athermal, meaning the fraction of **martensite** formed is dependent on the temperature to which it is cooled below  $M_s$ , not on the time held at that temperature. [4] The kinetics of this transformation can be effectively described by the Koistinen-Marburger (K-M) equation: [5]

- $f = 1 - \exp[-\alpha(M_s - T_q)]$

Where:

- $f$  is the volume fraction of **martensite**.
- $\alpha$  is a rate parameter, which is influenced by the carbon content.<sup>[4]</sup> For plain carbon steels, a value of  $0.011 \text{ K}^{-1}$  is often used.<sup>[4][5]</sup>
- $M_s$  is the **martensite** start temperature.
- $T_q$  is the quenching temperature.

This equation highlights that the amount of **martensite** increases with greater undercooling below the  $M_s$  temperature.

## Influence of Carbon on Martensite Morphology and Microstructure

The carbon content dictates not only the kinetics of the transformation but also the physical form of the resulting **martensite**. The two primary morphologies are lath and plate **martensite**.

- **Lath Martensite**: Formed in low-carbon steels (typically  $< 0.6 \text{ wt.\% C}$ ), lath **martensite** consists of fine, parallel laths grouped into packets and blocks.<sup>[1][6]</sup> This morphology is characterized by a high density of dislocations, which contributes to its strength.
- **Plate Martensite**: In high-carbon steels (typically  $> 1.0 \text{ wt.\% C}$ ), the **martensite** forms as lenticular, acicular plates that are often arranged in a zigzag pattern.<sup>[7]</sup> The substructure of plate **martensite** is dominated by fine twins.
- **Mixed Martensite**: Medium-carbon steels exhibit a mixture of lath and plate **martensite**.

The transition from a dislocation-based substructure in lath **martensite** to a twin-based one in plate **martensite** is a direct consequence of the increased strain energy in the austenite at higher carbon concentrations.

## Effect of Carbon on Mechanical Properties and Retained Austenite

The carbon content is the primary determinant of the mechanical properties of as-quenched **martensite** and the amount of untransformed austenite that remains in the microstructure.

## Hardness and Strength

The hardness of as-quenched **martensite** increases significantly with carbon content up to about 0.7 wt.%.<sup>[8]</sup> This is due to the increased solid solution strengthening and the higher strain in the body-centered tetragonal (BCT) lattice of **martensite**. Above this level, the increase in hardness plateaus, partly due to the increasing amount of softer retained austenite.<sup>[8]</sup> **Martensite** is a very hard and strong but also brittle phase, necessitating a subsequent tempering heat treatment to improve its toughness for most applications.<sup>[9]</sup>

## Retained Austenite

As the carbon content increases, the  $M_{\text{f}}$  temperature is depressed to a greater extent than the  $M_s$  temperature.<sup>[1]</sup> For high-carbon steels, the  $M_{\text{f}}$  can be well below room temperature. Consequently, quenching to room temperature does not allow for the complete transformation of austenite to **martensite**, resulting in a significant fraction of retained austenite.<sup>[10]</sup> The amount of retained austenite can be negligible in low-carbon steels but can exceed 30% in steels with carbon content above 1.0 wt.%.<sup>[10]</sup> The presence of retained austenite can be detrimental to dimensional stability and hardness, but in some applications, it can be beneficial for toughness.

## Data Presentation

The following tables summarize the quantitative effects of carbon content on the key aspects of martensitic transformation.

Table 1: Effect of Carbon Content on **Martensite** Transformation Temperatures in Plain Carbon Steels

Carbon Content (wt.%)	M <sub>s</sub> Temperature (°C)	M <sub>2.3</sub> Temperature (°C)
0.1	~450	~350
0.2	~400	~300
0.4	~300	~100
0.6	~200	~ -50
0.8	~150	~ -100
1.0	~100	~ -150

Note: These are approximate values and can be influenced by other alloying elements and austenite grain size.

Table 2: Influence of Carbon Content on As-Quenched Hardness and Retained Austenite

Carbon Content (wt.%)	As-Quenched Hardness (HRC)	Retained Austenite (vol. %)	Martensite Morphology
0.1	~35	< 1	Lath
0.2	~45	~2	Lath
0.4	~58	~5	Lath + Plate
0.6	~65	~10	Lath + Plate
0.8	~66	~15	Plate
1.0	~67	>20	Plate

Note: Hardness and retained austenite values are highly dependent on quenching conditions.

## Experimental Protocols

Accurate characterization of the martensitic transformation is crucial for both research and quality control. The following are detailed methodologies for key experiments.

## Dilatometry for Determination of Transformation Temperatures

Dilatometry is a technique used to measure the dimensional changes of a material as a function of temperature. The transformation from austenite (a face-centered cubic structure) to **martensite** (a body-centered tetragonal structure) is accompanied by a volume expansion, which can be detected by a dilatometer.

Procedure:

- **Sample Preparation:** A small, cylindrical or rectangular sample is machined from the steel of interest.
- **Heating Cycle:** The sample is placed in the dilatometer and heated at a controlled rate (e.g., 5 °C/s) to the austenitizing temperature (e.g., 900-1000 °C). It is held at this temperature for a specific duration to ensure complete austenitization and homogenization.
- **Cooling Cycle:** The sample is then cooled at a controlled, rapid rate (e.g., >50 °C/s) to induce martensitic transformation. The change in length of the sample is recorded as a function of temperature.
- **Data Analysis:** The resulting dilatometric curve (change in length vs. temperature) is analyzed. The  $M_s$  temperature is identified as the point where the curve deviates from the linear contraction of austenite, indicating the start of the transformation-induced expansion. The  $M_{50}$  temperature is the point where the expansion ceases. Various methods, such as the tangent method or the offset method, can be used for a more precise determination.[\[11\]](#)  
[\[12\]](#)

## Metallography for Morphological Analysis

Metallography involves the preparation and examination of a material's microstructure using microscopy.

Procedure:

- **Sectioning and Mounting:** A representative section of the steel is cut and mounted in a polymer resin for ease of handling.

- Grinding: The mounted sample is ground using successively finer abrasive papers (e.g., 240, 400, 600, 800, 1200 grit) to achieve a flat surface.
- Polishing: The ground surface is then polished using diamond suspensions of decreasing particle size (e.g., 6  $\mu\text{m}$ , 3  $\mu\text{m}$ , 1  $\mu\text{m}$ ) to obtain a mirror-like, deformation-free surface.
- Etching: The polished surface is etched to reveal the microstructure. For martensitic steels, a common etchant is Nital (2-5% nitric acid in ethanol).[\[13\]](#)[\[14\]](#)
  - Nital Etching Protocol:
    1. Ensure the polished sample is clean and dry.
    2. Immerse or swab the polished surface with the Nital solution for 15-60 seconds.[\[15\]](#) The surface will become visibly cloudy.[\[14\]](#)
    3. Immediately rinse the sample with running water to stop the etching reaction.[\[13\]](#)
    4. Rinse with ethanol or methanol and dry with a stream of warm air.[\[13\]](#)
- Microscopic Examination: The etched sample is examined using an optical microscope or a scanning electron microscope (SEM) to observe the **martensite** morphology (lath, plate, or mixed).

## X-Ray Diffraction (XRD) for Retained Austenite Quantification

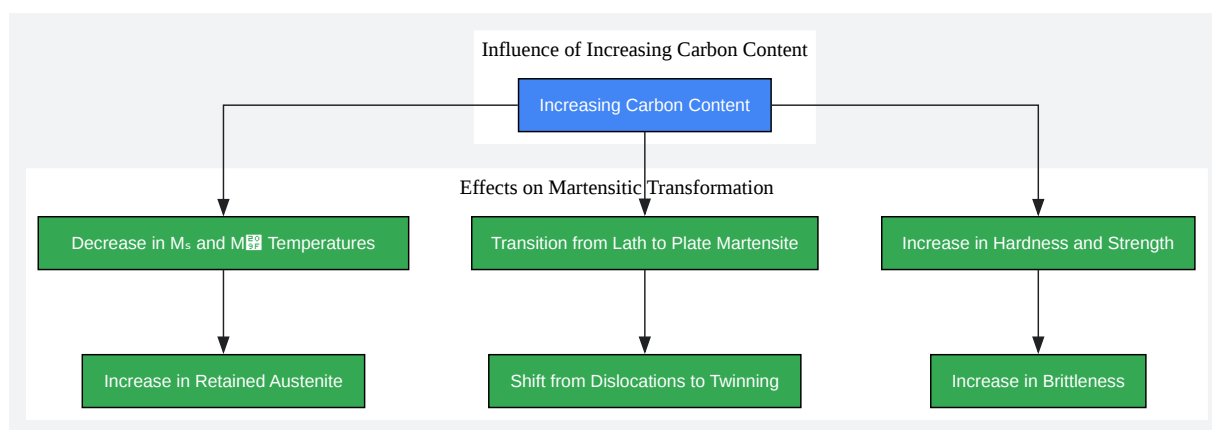
X-ray diffraction is the standard non-destructive method for quantifying the amount of retained austenite in a steel sample, as outlined in ASTM E975.[\[16\]](#)[\[17\]](#)

Procedure:

- Sample Preparation: The surface of the sample must be carefully prepared by grinding and electropolishing to remove any surface deformation that could have induced the transformation of retained austenite.

- XRD Measurement: The prepared sample is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly Cr K $\alpha$  or Mo K $\alpha$  radiation) is directed at the sample. [16]
- Data Collection: The intensity of the diffracted X-rays is measured as a function of the diffraction angle ( $2\theta$ ). The resulting diffraction pattern will show peaks corresponding to the different crystal structures present.
- Data Analysis: The integrated intensities of specific diffraction peaks from the **martensite** (BCT) and austenite (FCC) phases are measured. The volume fraction of retained austenite is calculated using the direct comparison method, which compares the intensities of the austenite and **martensite** peaks, taking into account their respective crystallographic structure factors.[17][18]

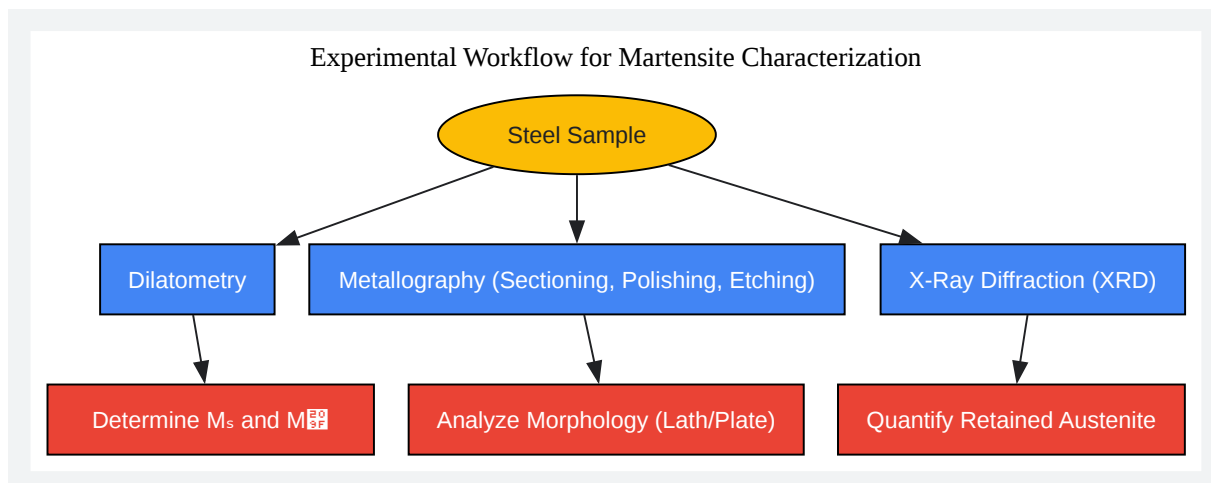
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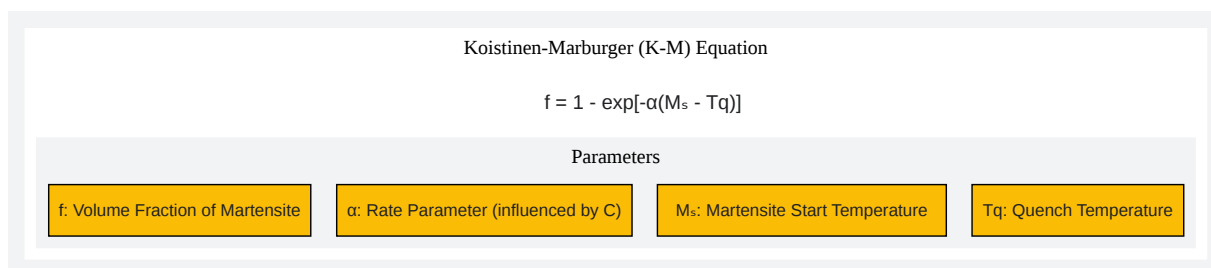
Caption: Logical flow of carbon's influence on martensitic transformation.





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Caption: Workflow for characterizing martensitic transformation.



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Caption: Koistinen-Marburger equation for **martensite** kinetics.

## Relevance to Drug Development Professionals

While the direct application of martensitic transformation theory in drug development is not immediately apparent, the materials used in this field are of critical importance. Martensitic stainless steels are widely employed in the manufacturing of surgical instruments, medical devices, and pharmaceutical processing equipment.

- **Surgical Instruments:** The high hardness and wear resistance of martensitic stainless steels (e.g., grades 420, 440C) make them ideal for cutting instruments like scalpels, scissors, and dental drills, where maintaining a sharp edge is crucial.[19][20]
- **Medical Devices and Implants:** The high strength of martensitic grades (e.g., 17-4 PH) is utilized in load-bearing applications such as orthopedic screws and some implantable devices.[19]
- **Biocompatibility and Sterilization:** These steels offer good corrosion resistance, which is essential for biocompatibility and the ability to withstand repeated, harsh sterilization cycles involving high temperatures and aggressive chemical agents.[8]

An understanding of the role of carbon content is vital for material selection and ensuring the performance and longevity of these medical-grade components. The heat treatment, which is dictated by the carbon content, determines the final microstructure and properties, such as the balance between hardness, strength, and fracture toughness.

## Conclusion

The carbon content is the single most influential element in the martensitic transformation of steels. It governs the transformation temperatures, the kinetics of the reaction, the resulting morphology of the **martensite**, and the final mechanical properties. A thorough understanding of these relationships is essential for the design and heat treatment of steels for a wide range of applications, from structural components to high-precision medical devices. The experimental techniques of dilatometry, metallography, and X-ray diffraction provide the necessary tools for the comprehensive characterization of this critical phase transformation.

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